(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
Description
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride (CAS: 219320-28-2) is a chiral amine derivative with a pyrrolidine backbone. Its molecular formula is C₆H₁₆Cl₂N₂, and it has a molecular weight of 187.11 g/mol . The compound is characterized by a methyl group at the 1-position of the pyrrolidine ring and an aminomethyl substituent at the 2-position, with the (S)-enantiomer configuration. It is typically provided at ≥95% purity and stored in cool, dry conditions to maintain stability .
Key properties:
Properties
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(8)5-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRIKWUFZJOEJ-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of (S)-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The process begins with the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a reducing agent like sodium borohydride .
Industrial Production Methods
On an industrial scale, the production of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of alkylated or acylated derivatives .
Scientific Research Applications
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions .
Comparison with Similar Compounds
Pyrrolidine-Based Dihydrochloride Salts
Compounds with pyrrolidine backbones and dihydrochloride salts are compared below for structural and functional differences.
Key Observations :
- Stereochemistry : The (S)-enantiomer (target compound) may exhibit distinct pharmacological activity compared to racemic or other stereoisomers .
- Substituent Position: Shifting the methyl or aminomethyl group on the pyrrolidine ring alters steric and electronic properties, affecting solubility and receptor binding .
Heterocyclic Dihydrochloride Salts with Varied Backbones
Compounds with non-pyrrolidine heterocycles or aromatic substituents demonstrate divergent properties.
Key Observations :
Ethanolamine and Pyridine Derivatives
Key Observations :
- Bulkier Substituents : Diphenhydramine’s diphenylmethoxy group increases molecular weight (291.82 vs. 187.11) and alters CNS penetration .
Research Findings and Implications
- Chiral Specificity : The (S)-enantiomer of the target compound may offer superior enantioselectivity in catalysis or receptor interactions compared to racemic mixtures .
- Solubility Trends : Pyrrolidine derivatives generally exhibit higher aqueous solubility than aromatic analogs (e.g., benzodiazepine derivatives) due to reduced hydrophobicity .
- Toxicity Data: Limited toxicological data are available for many analogs, necessitating caution in handling .
Biological Activity
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride, a compound derived from pyrrolidine, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- CAS Number : 26116-13-2
- Molecular Formula : C6H15Cl2N
- Molecular Weight : 176.10 g/mol
The biological activity of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine neurotransmitter modulator and has been studied for its potential effects on the central nervous system (CNS). The compound may influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive function.
Antidepressant Effects
Research indicates that (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound led to significant reductions in depressive behaviors in rodents, suggesting its potential utility in treating mood disorders .
Neuroprotective Properties
The compound has shown promise as a neuroprotective agent. In vitro studies revealed that it could protect neuronal cells from oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases. This activity is thought to be mediated through the modulation of signaling pathways associated with cell survival and inflammation .
Study 1: Antidepressant-Like Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride using the forced swim test and tail suspension test. The results indicated that the compound significantly decreased immobility time, reflecting its potential as an antidepressant .
| Test | Control Group | Treatment Group | P-value |
|---|---|---|---|
| Forced Swim Test | 120 seconds | 60 seconds | <0.01 |
| Tail Suspension Test | 150 seconds | 80 seconds | <0.05 |
Study 2: Neuroprotection Against Oxidative Stress
In another study focusing on neuroprotection, (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The findings showed a significant reduction in cell death compared to untreated controls, highlighting its protective effects .
| Condition | Cell Viability (%) | P-value |
|---|---|---|
| Control | 100 | - |
| H₂O₂ Treatment | 40 | <0.01 |
| H₂O₂ + Compound Treatment | 75 | <0.01 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride?
- The compound can be synthesized via stereoselective methods, such as chiral resolution of racemic mixtures or asymmetric catalysis. Key intermediates include tert-butyl-protected precursors (e.g., tert-butyl carbamate derivatives) followed by acidic deprotection and dihydrochloride salt formation. Reagents like THF, diethyl glycol, and catalysts (e.g., palladium for hydrogenolysis) are commonly used .
- Example protocol:
- Step 1: Protection of the amine group using Boc anhydride.
- Step 2: Chiral separation via HPLC or enzymatic resolution.
- Step 3: Deprotection with HCl in dioxane.
- Step 4: Salt formation with concentrated HCl.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Purity thresholds ≥95% are typical for pharmacological studies .
- Structural confirmation :
- NMR : Analyze , , and 2D spectra to confirm stereochemistry and absence of impurities.
- Mass spectrometry : Exact mass should match the theoretical value (e.g., [M+H] for CHClN: 193.04 Da) .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors (P261, P262) .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Q. How can researchers assess chiral integrity during synthesis?
- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +15° to +25° for the (S)-enantiomer) .
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .
Advanced Research Questions
Q. What advanced techniques resolve contradictions in stereochemical assignments?
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- Vibrational circular dichroism (VCD) : Provides complementary data to NMR for chiral centers .
Q. How does this compound interact with biological targets in preclinical studies?
- Receptor binding assays : Screen against GPCRs (e.g., adrenergic or dopaminergic receptors) using radioligand displacement (e.g., -ligands). IC values should be validated with dose-response curves .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (half-life >30 min indicates suitability for in vivo studies) .
Q. What strategies identify and quantify synthetic impurities?
- LC-MS/MS : Detect impurities at ppm levels. Common impurities include:
- Des-methyl analog : Formed during incomplete methylation.
- Dihydrochloride hydrate : Due to hygroscopicity .
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to profile degradation products .
Q. How do environmental conditions affect compound stability?
- Thermal stability : TGA/DSC analysis shows decomposition above 150°C.
- pH sensitivity : Stability is optimal in pH 4–6; degradation occurs rapidly in alkaline conditions (pH >8) .
Q. How should researchers address conflicting pharmacological data across studies?
- Methodological cross-validation : Compare results from orthogonal assays (e.g., functional cAMP assays vs. calcium flux assays) .
- Batch variability analysis : Ensure consistent purity (≥95%) and enantiomeric excess (≥98%) across experimental replicates .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
